dl-α-Prodine

Catalog No.
S1828479
CAS No.
15867-21-7
M.F
Al2F18Si3
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-α-Prodine

CAS Number

15867-21-7

Product Name

dl-α-Prodine

Molecular Formula

Al2F18Si3

Molecular Weight

0

Synonyms

dl-α-Prodine

dl-α-Prodine, commonly referred to simply as prodine, is an opioid analgesic that was developed in Germany during the late 1940s. It is a structural analog of pethidine (meperidine) and exists in two isomeric forms: alpha-prodine and beta-prodine. Both isomers exhibit optical isomerism, with alpha-prodine being more commonly used in clinical settings due to its pharmacological profile. Prodine is characterized by its ability to provide analgesia, sedation, and euphoria, similar to other opioids, but it has a more rapid onset and shorter duration of action compared to pethidine .

The chemical formula for dl-α-Prodine is C16H23NO2C_{16}H_{23}NO_{2}, with a molar mass of approximately 261.365 g/mol. Its structural characteristics contribute to its potency and efficacy as an analgesic agent .

: Employing techniques such as alkylation or acylation to introduce functional groups necessary for activity.
  • Purification: Following synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate the active compound from by-products.
  • Research has shown that variations in synthesis methods can affect the yield and purity of the final product .

    Prodine exhibits significant biological activity as an analgesic. Research indicates that alpha-prodine is approximately 97% as potent as morphine when administered subcutaneously and even more potent when taken orally compared to methadone . The drug's mechanism of action primarily involves binding to opioid receptors in the central nervous system, leading to pain relief.

    Key Biological Effects:

    • Analgesia: Effective in managing pain, particularly during childbirth and minor surgical procedures.
    • Sedation: Induces a calming effect, making it useful in medical settings.
    • Euphoria: Can produce feelings of well-being, which may contribute to its potential for misuse.

    Prodine has been utilized primarily in medical applications due to its analgesic properties. Its main applications include:

    • Pain Management: Used for acute pain relief during childbirth and dental procedures.
    • Surgical Anesthesia: Administered in combination with other agents for surgical anesthesia.
    • Research: Investigated for potential anti-leukemia activity and other therapeutic uses .

    Interaction studies involving dl-α-Prodine have highlighted its pharmacokinetic properties and potential interactions with other drugs. These studies are crucial for understanding how prodine behaves in the body when combined with other substances.

    Key Findings:

    • Prodine can interact with central nervous system depressants, potentially enhancing sedative effects.
    • Its metabolic pathways may be influenced by other medications, necessitating careful monitoring during co-administration.

    Several compounds share structural similarities with dl-α-Prodine, each exhibiting unique pharmacological profiles. Notable similar compounds include:

    Compound NameStructural RelationPotency ComparisonMedical Use
    Pethidine (Meperidine)Structural analogLess potent than prodinePain relief
    FentanylSynthetic opioidSignificantly more potentAnesthesia
    MorphineNatural opioidStandard referenceSevere pain management
    BetaprodineIsomer of prodineMore potent than alphaprodineSimilar analgesic effects

    Uniqueness of dl-α-Prodine

    Dl-α-Prodine stands out due to its rapid onset of action and shorter duration compared to pethidine while avoiding toxic metabolites associated with some other opioids. This makes it particularly suitable for high-dose therapy without the same risk profile.

    Dates

    Last modified: 07-20-2023

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